molecular formula C18H17N3 B2627596 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline CAS No. 478258-63-8

8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline

Cat. No. B2627596
CAS RN: 478258-63-8
M. Wt: 275.355
InChI Key: GNXUWYKCQKFROW-XSFVSMFZSA-N
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Description

“8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline” is a chemical compound with the CAS Number: 478258-63-8. It has a molecular weight of 275.35 and its IUPAC name is (1E)-1-(4-methylphenyl)ethanone 8-quinolinylhydrazone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,20-21H,2H2,1H3. This indicates that the compound has a quinoline ring attached to a hydrazone group, which is further connected to a 4-methylphenyl group .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline often focuses on their synthesis and the exploration of their crystal structures. For instance, studies have detailed the synthesis and X-ray crystallography of Schiff base compounds derived from hydrazinyl quinolines, highlighting the influence of different substituents on the molecular and crystal structure, as well as their interactions, such as π-stacking and hydrogen bonding (Jasinski et al., 2010). This research underlines the importance of these compounds in understanding molecular conformations and interactions that could be pivotal in drug design and material science.

Antimicrobial and Antitumor Properties

Compounds structurally similar or related to 8-[(E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline have been synthesized and evaluated for their potential biological activities. For example, quinoline derivatives have been assessed for their antimicrobial efficacy, demonstrating significant activity against various bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial agents (Holla et al., 2006). Furthermore, some derivatives have shown antitumor activities, suggesting their applicability in cancer research and treatment options (Easmon et al., 2006).

Pharmacological Studies

Phthalimidoxy substituted quinoline derivatives have been synthesized and their pharmacological properties evaluated, uncovering potential biological activities that could be beneficial in developing new therapeutic agents (Bhambi et al., 2010). These studies are crucial in the discovery of new drugs, especially for conditions lacking effective treatments.

Polymorphism and Stability

Research has also focused on the polymorphic forms of related compounds, studying their stability and molecular arrangement in different crystalline forms. Such studies are essential for pharmaceutical applications, where the polymorphic form can significantly affect a drug's stability, solubility, and bioavailability (Kubicki et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N-[(E)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXUWYKCQKFROW-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC2=CC=CC3=C2N=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-1-ethanone N-(8-quinolinyl)hydrazone

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